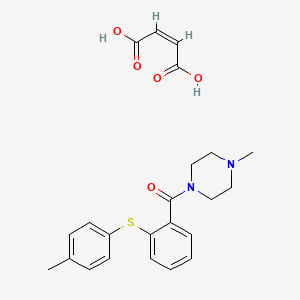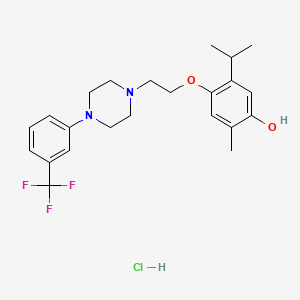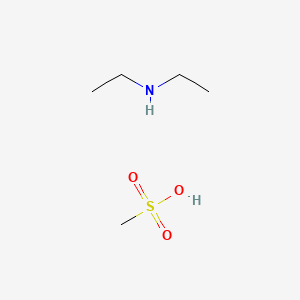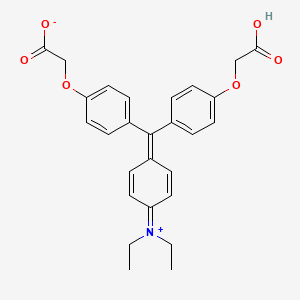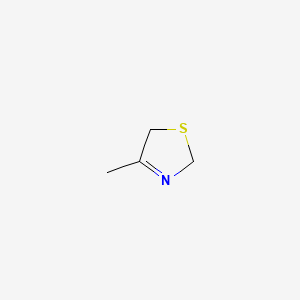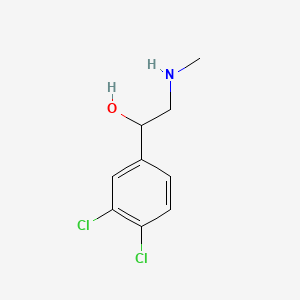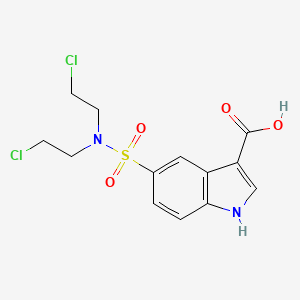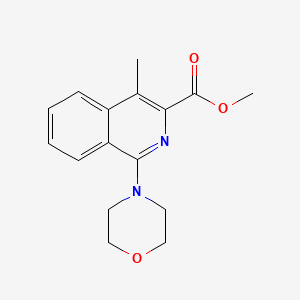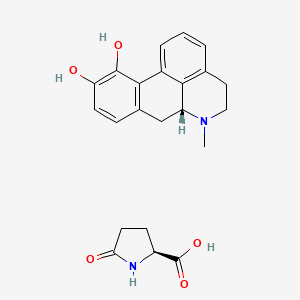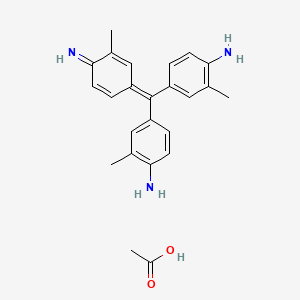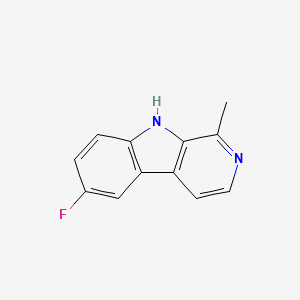
6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole is a synthetic compound belonging to the class of pyridoindoles, which are known for their significant biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 1st position on the pyridoindole scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoroindole with methylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridoindoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: Research has explored its potential as an anticancer agent and its role in modulating neurotransmitter systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving neurotransmitter systems and cellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Harmine: 7-methoxy-1-methyl-9H-pyrido(3,4-b)indole, known for its psychoactive properties.
Harman: 1-methyl-9H-pyrido(3,4-b)indole, found in various plants and known for its biological activities
Uniqueness
6-Fluoro-1-methyl-9H-pyrido(3,4-b)indole is unique due to the presence of the fluorine atom, which significantly alters its chemical properties and biological activities compared to other pyridoindoles. This modification enhances its potential as a research tool and therapeutic agent .
Properties
CAS No. |
461424-22-6 |
|---|---|
Molecular Formula |
C12H9FN2 |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
6-fluoro-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H9FN2/c1-7-12-9(4-5-14-7)10-6-8(13)2-3-11(10)15-12/h2-6,15H,1H3 |
InChI Key |
SXFHVXCWQOKTFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


